

An In-depth Technical Guide to 3-Anilino-1,3-diphenylpropan-1-one

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Compound of Interest

Compound Name: 3-Anilino-1,3-diphenylpropan-1-one

Cat. No.: B11110541

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of **3-Anilino-1,3-diphenylpropan-1-one**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Properties

3-Anilino-1,3-diphenylpropan-1-one is a β -amino ketone. Its chemical structure consists of a propane backbone substituted with two phenyl groups at positions 1 and 3, a carbonyl group at position 1, and an anilino group at position 3.

Chemical Structure:

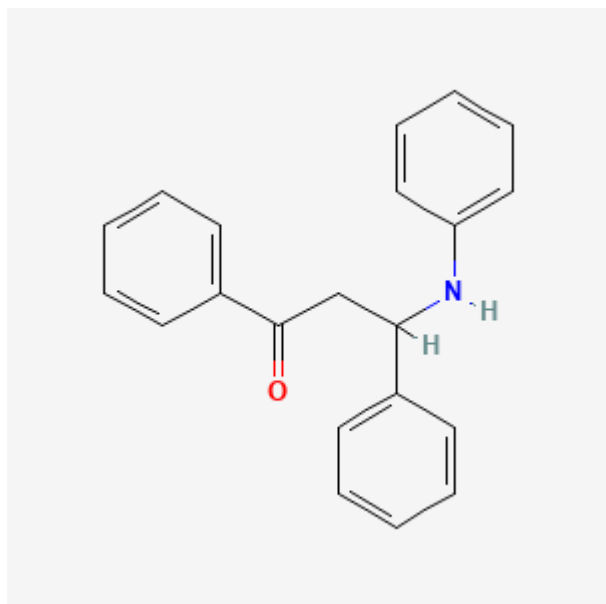


Table 1: Chemical Identifiers and Properties[1]

Property	Value
IUPAC Name	3-anilino-1,3-diphenylpropan-1-one
Molecular Formula	C ₂₁ H ₁₉ NO
Molecular Weight	301.4 g/mol
CAS Number	5316-82-5
SMILES	<chem>C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3</chem>

Synthesis

The primary method for synthesizing **3-Anilino-1,3-diphenylpropan-1-one** is the Mannich reaction. This is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a ketone. For the synthesis of this specific compound, the reactants are benzaldehyde, aniline, and acetophenone.

Experimental Protocol: Mannich Reaction

This protocol is a general procedure for the synthesis of β -amino ketones and can be adapted for **3-Anilino-1,3-diphenylpropan-1-one**.

Materials:

- Benzaldehyde
- Aniline
- Acetophenone
- Ethanol (or other suitable solvent)
- Acid or base catalyst (e.g., HCl, sulphamic acid)
- Apparatus for reflux and magnetic stirring
- Apparatus for extraction and purification (e.g., separatory funnel, column chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of benzaldehyde and aniline in ethanol.
- **Addition of Ketone:** To the stirred solution, add an equimolar amount of acetophenone.
- **Catalysis:** Add a catalytic amount of a suitable acid or base.
- **Reaction:** Heat the mixture to reflux and maintain the reaction for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
- **Purification:** The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Data

The structure of **3-Anilino-1,3-diphenylpropan-1-one** can be confirmed by various spectroscopic methods.

Table 2: Summary of Spectroscopic Data

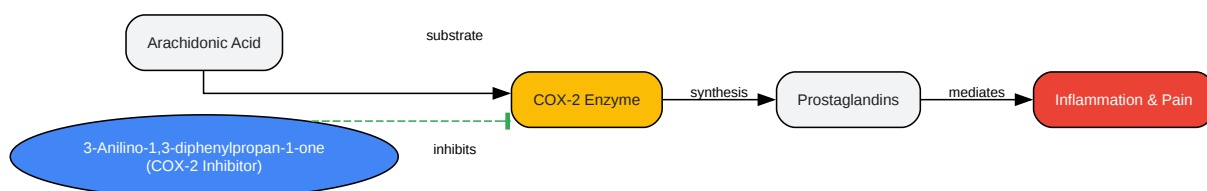
Technique	Expected Key Features
^1H NMR	Signals for aromatic protons, a methine proton (CH-N), methylene protons (CH ₂ -C=O), and an amine proton (N-H).
^{13}C NMR	Resonances for aromatic carbons, a carbonyl carbon, a methine carbon, and a methylene carbon.
FTIR (cm ⁻¹)	Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching.

Biological Activity and Signaling Pathway

Derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-one have been investigated for their biological activities, including as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Logical Workflow for COX-2 Inhibition

The following diagram illustrates the logical workflow of how a COX-2 inhibitor like **3-Anilino-1,3-diphenylpropan-1-one** would interrupt the inflammatory pathway.



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Caption: Logical workflow of COX-2 inhibition.

This diagram shows that the COX-2 enzyme converts arachidonic acid into prostaglandins. These prostaglandins then mediate inflammatory responses and pain. **3-Anilino-1,3-diphenylpropan-1-one**, acting as a COX-2 inhibitor, blocks the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins and reducing inflammation and pain.

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References

- 1. 3-Anilino-1,3-diphenylpropan-1-one | C₂₁H₁₉NO | CID 459286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Anilino-1,3-diphenylpropan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11110541#what-is-the-structure-of-3-anilino-1-3-diphenylpropan-1-one]

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